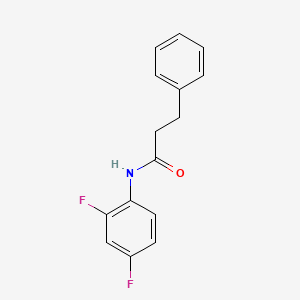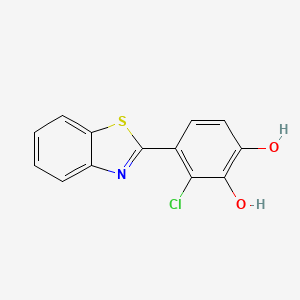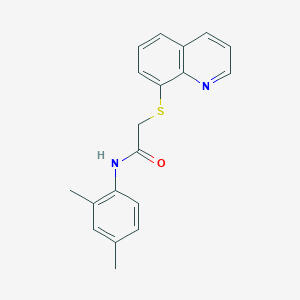
N-(2,4-difluorophenyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-3-phenylpropanamide, also known as DFP-10825, is a small molecule drug candidate that has been the focus of recent scientific research due to its potential therapeutic applications. This compound belongs to the class of phenylpropanamides and has been shown to exhibit promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-3-phenylpropanamide involves its binding to specific targets in cells, which results in the modulation of various signaling pathways. This compound has been shown to interact with the MAPK/ERK pathway, which is involved in cell proliferation and survival. Additionally, N-(2,4-difluorophenyl)-3-phenylpropanamide has been shown to inhibit the activity of HDAC enzymes, which are involved in gene expression regulation.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-3-phenylpropanamide has been shown to exhibit several biochemical and physiological effects in cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which results in the inhibition of tumor growth. Additionally, N-(2,4-difluorophenyl)-3-phenylpropanamide has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-3-phenylpropanamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been shown to exhibit potent pharmacological properties. However, there are also some limitations associated with the use of N-(2,4-difluorophenyl)-3-phenylpropanamide in lab experiments. This compound has been shown to exhibit low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-(2,4-difluorophenyl)-3-phenylpropanamide. One potential application of this compound is in the treatment of cancer, where it may be used as a chemotherapeutic agent. Additionally, N-(2,4-difluorophenyl)-3-phenylpropanamide may have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully elucidate the pharmacological properties of N-(2,4-difluorophenyl)-3-phenylpropanamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2,4-difluorophenyl)-3-phenylpropanamide involves a multi-step process that begins with the reaction of 2,4-difluoroaniline with 3-phenylpropanoyl chloride in the presence of a base. The resulting intermediate is then subjected to further reactions with various reagents to yield the final product.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-3-phenylpropanamide has been investigated for its potential therapeutic applications in various fields of medicine, including cancer and neurological disorders. Several studies have shown that this compound exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, N-(2,4-difluorophenyl)-3-phenylpropanamide has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO/c16-12-7-8-14(13(17)10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIMLUJSIMFQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5767328.png)

![N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5767342.png)
![2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767352.png)


![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)
![4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)


![4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5767425.png)